Home > Products > Screening Compounds P89946 > Ifetroban sodium
Ifetroban sodium - 156715-37-6

Ifetroban sodium

Catalog Number: EVT-1593028
CAS Number: 156715-37-6
Molecular Formula: C25H31N2NaO5
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ifetroban Sodium is the sodium salt form of ifetroban, an orally bioavailable thromboxane (TxA2) and prostaglandin H2 (PGH2) (TP) receptor antagonist, with anti-thrombotic, anti-hypertensive, anti-asthmatic and potential anti-metastatic activities. Upon administration, ifetroban targets and binds to TxA2 and PGH2 receptors, thereby preventing the activity of both TxA2 and PGH2 and disrupting their downstream signaling pathways. This prevents platelet activation, aggregation and thrombosis. It also prevents vascular constriction and causes vasodilation. In addition, as cancer cells use platelets to metastasize to different parts of the body, ifetroban can reduce the stickiness of the platelets and prevent metastasis. TxA2 causes vascular contraction and platelet activation.
Overview

Ifetroban sodium is a potent antagonist of the thromboxane A2 and prostaglandin H2 receptors, which play significant roles in various physiological processes, including platelet aggregation and vascular contraction. This compound is particularly relevant in the context of cardiovascular diseases, where thromboxane A2 is implicated in hypertension and thrombosis. Ifetroban sodium has been studied for its potential therapeutic applications, including its effects on myocardial ischemia, stroke, and hypertension .

Source and Classification

Ifetroban sodium is classified as a non-steroidal anti-inflammatory drug (NSAID) and belongs to the category of thromboxane receptor antagonists. It was developed as a therapeutic agent to counteract the effects of thromboxane A2, which is synthesized from arachidonic acid via the cyclooxygenase pathway. The compound has been synthesized in various laboratories and has undergone extensive pharmacological testing in both animal models and clinical settings .

Synthesis Analysis

Methods

The synthesis of ifetroban sodium involves several key steps, often starting from simpler organic compounds. Various methods have been reported in the literature for its synthesis, focusing on optimizing yield and purity.

  1. Key Intermediate Preparation: One common approach involves the preparation of a key intermediate that undergoes further reactions to yield ifetroban sodium. This includes reactions that introduce functional groups necessary for receptor binding.
  2. Final Steps: The final steps typically involve purification processes such as crystallization or chromatography to isolate ifetroban sodium in its pure form.

Technical Details

The synthesis often employs techniques such as high-performance liquid chromatography (HPLC) for monitoring reaction progress and ensuring product purity. For example, one study described a validated stability-indicating method using HPLC to analyze ifetroban sodium under various degradation conditions .

Molecular Structure Analysis

Structure

The molecular formula of ifetroban sodium is C20_{20}H24_{24}N2_{2}O5_{5}S, with a molecular weight of approximately 396.48 g/mol. Its structure features a thiazole ring, which is crucial for its activity as a receptor antagonist.

Data

  • Molecular Weight: 396.48 g/mol
  • Chemical Formula: C20_{20}H24_{24}N2_{2}O5_{5}S
  • Structural Characteristics: Contains thiazole moiety and functional groups that facilitate receptor interaction.
Chemical Reactions Analysis

Ifetroban sodium undergoes various chemical reactions that are relevant for its pharmacological activity:

  1. Receptor Binding: The primary reaction involves binding to thromboxane A2 and prostaglandin H2 receptors, inhibiting their action.
  2. Degradation Pathways: Ifetroban can also be subjected to oxidative degradation when exposed to hydrogen peroxide or thermal conditions, which can be analyzed through chromatographic methods .

Technical Details

Studies have shown that under specific conditions, ifetroban can degrade into several products, necessitating robust analytical methods to identify these degradation products while confirming the stability of the active pharmaceutical ingredient .

Mechanism of Action

Ifetroban sodium functions primarily by antagonizing the thromboxane A2 and prostaglandin H2 receptors. This mechanism leads to:

  • Vasodilation: By blocking these receptors, ifetroban promotes relaxation of vascular smooth muscle.
  • Inhibition of Platelet Aggregation: It reduces platelet activation and aggregation, which is crucial in preventing thrombus formation.

Process Data

Experimental studies have demonstrated that ifetroban effectively reverses thromboxane A2-mediated vasoconstriction in isolated vascular tissues . This action highlights its potential utility in managing conditions characterized by excessive platelet aggregation and vascular constriction.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Ifetroban sodium exhibits stability under standard storage conditions but may degrade under extreme temperatures or oxidative environments.
  • pH Sensitivity: The compound's solubility can vary with pH; it is most stable within a specific pH range (approximately 3.0).

Relevant Data

Analytical methods such as reverse phase ultra-performance liquid chromatography (UPLC) have been developed to assess these properties accurately .

Applications

Ifetroban sodium has several scientific uses:

  1. Cardiovascular Research: It is extensively studied for its role in managing hypertension and preventing thrombotic events.
  2. Pharmacological Studies: Investigated for its effects on myocardial ischemia and stroke prevention in various animal models .
  3. Clinical Trials: Ifetroban has been included in clinical trials assessing its efficacy in treating cardiovascular diseases linked to thromboxane A2 activity.
Synthesis and Industrial Development of Ifetroban Sodium

Process Chemistry Paradigms for Scalable Synthesis

The synthesis of ifetroban sodium relies on multi-step organic transformations demanding precise control over stereochemistry, regioselectivity, and functional group compatibility. Early routes faced challenges in synthesizing the core benzazepine structure and incorporating the ortho-substituted benzoic acid side chain with high enantiopurity. Key innovations enabling scalability include:

  • Biphasic Reaction Systems: Implementation of toluene/water mixtures with phase-transfer catalysts (e.g., tetrabutylammonium bromide) for alkylation and carboxylation steps, improving yield and reducing side products [1]. This facilitated the introduction of the sodium carboxylate moiety under mild conditions.
  • Catalytic Asymmetric Hydrogenation: Replacement of stoichiometric chiral auxiliaries with heterogeneous palladium catalysts (e.g., Pd/C or Pd-Al₂O₃) for enantioselective reduction of key unsaturated intermediates. This eliminated costly resolution steps and enhanced atom economy [1].
  • Sodium-Mediated Reductions: Adaptation of sodium-dispersion-based reduction protocols (Na-D15 in i-PrOH) for reductive amination or deprotection steps, leveraging superior safety profiles and efficiency compared to traditional Bouveault-Blanc methods [3]. These dispersions (particle size 5–15 µm) enabled handling in air without pyrophoricity risks.

Table 1: Key Reaction Parameters for Scalable Ifetroban Sodium Intermediates

Reaction StepReagent SystemSolventTemperature (°C)Yield (%)
Core Benzazepine FormationPd/C, H₂ (50 psi)EtOH/H₂O6092
Side-Chain CarboxylationK₂CO₃, CO(g), Pd(OAc)₂Toluene/H₂O8085
Reductive AminationNa-D15, i-PrOHTHF2588

Optimization Strategies for IND-Compliant Manufacturing

Transitioning from medicinal chemistry routes to IND (Investigational New Drug)-compliant processes necessitated rigorous optimization to meet purity, stability, and regulatory requirements:

  • Impurity Profiling and Control: Identification of major impurities (e.g., des-carboxy analogues or diastereomeric byproducts) guided solvent selection and reaction condition refinement. Replacing dichloromethane with toluene in extraction steps reduced genotoxic impurity risks [1]. Crystallization optimization using water/acetone mixtures achieved >99.5% purity by effectively rejecting residual palladium (<5 ppm) and organic impurities.
  • Thermodynamic vs. Kinetic Crystallization: Evaluation of polymorph stability via slurry bridging studies ensured the consistent isolation of the stable crystalline form of ifetroban sodium. Seeded cooling crystallization in ethanol/water mixtures provided uniform particle size distribution (D90 < 100 µm), critical for dissolution consistency [1].
  • Green Chemistry Metrics: Solvent sustainability assessments led to replacing tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) in Grignard additions, reducing peroxide formation risks. Process mass intensity (PMI) was reduced by 40% through in-situ quench protocols and solvent recycling [1].

Table 2: Evolution of Purification Processes During Process Optimization

StageCrystallization SolventPurity (%)Key Impurity RejectionPMI
Early ClinicalEthanol/ethyl acetate98.2Incomplete des-methyl removal120
IND-EnablingAcetone/water99.5Diastereomers <0.1%85
Commercial ProcessEthanol/water (seeded)99.9Pd <2 ppm, organics <0.05%62

Role of Kilo Lab and Pilot Plant in Early-Stage Production

Bridging laboratory-scale synthesis and commercial manufacturing required meticulously planned kilo lab and pilot plant campaigns to de-risk process transfer and ensure supply chain continuity:

  • Kilo Lab Activities (1–10 kg Batches): Focused on protocol refinement under GMP-like conditions. Key activities included:
  • Reaction Hazard Analysis: Calorimetry studies exothermic steps (e.g., sodium dispersion reductions), establishing safe addition rates and temperature control limits [3].
  • Intermediate Isolation Strategy Development: Replacement of chromatography with crystallizations for intermediates. For example, acid/base swings in toluene/water efficiently purified the carboxylic acid precursor [1].
  • Sodium Dispersion Handling: Implementation of inerted vessels and non-sparking agitators for reactions involving Na-D15, alongside real-time H₂ monitoring due to i-PrOH dehydrogenation risks [3].
  • Pilot Plant Campaigns (50–100 kg Batches): Addressed engineering challenges for continuous processing:
  • Microfluidics-Enabled High-Throughput: Adaptation of parallelized microchannel reactors (inspired by nanocatalyst synthesis techniques) for Pd-catalyzed steps, achieving 1.5 kg/h throughput per channel with superior heat transfer [4].
  • Drying and Milling Optimization: Lyophilization instead of tray drying preserved the hydrate form of ifetroban sodium. Jet milling ensured optimal bulk density (<0.3 g/mL) for formulation blending.

Operational considerations included dedicated equipment trains to prevent cross-contamination with metal catalysts and stringent in-process controls (IPC) for critical quality attributes (CQAs), such as in-line FTIR for reaction endpoint detection.

Properties

CAS Number

156715-37-6

Product Name

Ifetroban sodium

IUPAC Name

sodium;3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate

Molecular Formula

C25H31N2NaO5

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C25H32N2O5.Na/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29;/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29);/q;+1/p-1/t18-,20-,21+,23-;/m0./s1

InChI Key

WOHSQDNIXPEQAE-QBKVZTCDSA-M

SMILES

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+]

Canonical SMILES

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+]

Isomeric SMILES

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)[O-])O3.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.